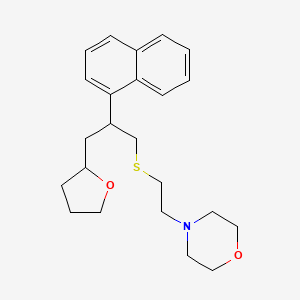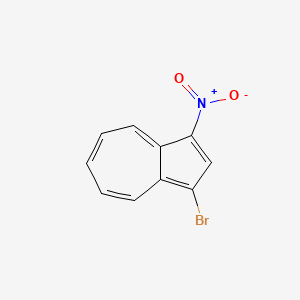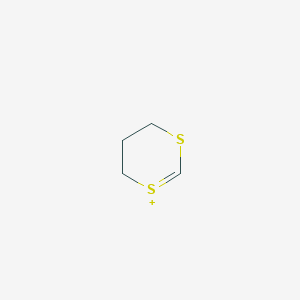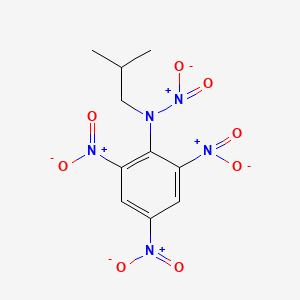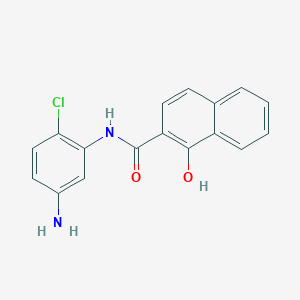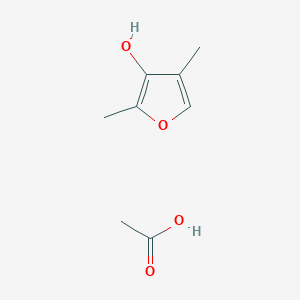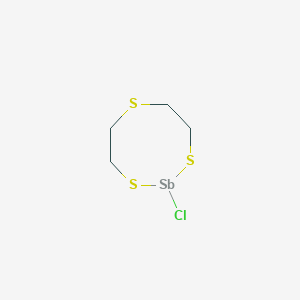
2-Chloro-1,3,6,2-trithiastibocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3,6,2-trithiastibocane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of chlorine, sulfur, and antimony atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,6,2-trithiastibocane typically involves the reaction of antimony trichloride with sulfur-containing ligands under controlled conditions. One common method includes the use of thiol ligands in the presence of a base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-1,3,6,2-trithiastibocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: Chlorine and sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-Chloro-1,3,6,2-trithiastibocane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoantimony compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It finds use in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Chloro-1,3,6,2-trithiastibocane exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can form complexes with metal ions and other biomolecules, influencing various biochemical pathways. Its activity is often attributed to the presence of antimony, which can interact with thiol groups in proteins and enzymes, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another organochlorine compound with different applications and properties.
2-Chloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Uniqueness
2-Chloro-1,3,6,2-trithiastibocane is unique due to the presence of antimony and sulfur atoms, which impart distinct chemical reactivity and potential applications not commonly found in other similar compounds. Its ability to form stable complexes with various ligands and its potential biological activity make it a compound of significant interest in both research and industrial contexts.
特性
CAS番号 |
53158-72-8 |
|---|---|
分子式 |
C4H8ClS3Sb |
分子量 |
309.5 g/mol |
IUPAC名 |
2-chloro-1,3,6,2-trithiastibocane |
InChI |
InChI=1S/C4H10S3.ClH.Sb/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q;;+3/p-3 |
InChIキー |
DBXCSGUWRPANPJ-UHFFFAOYSA-K |
正規SMILES |
C1CS[Sb](SCCS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


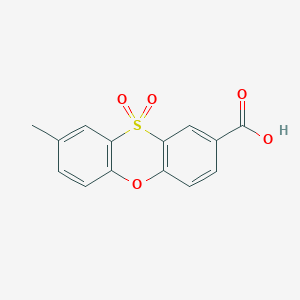

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
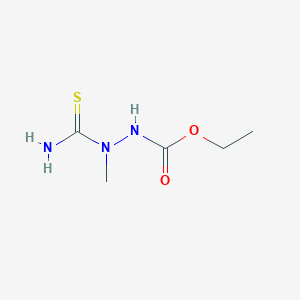

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
